5-Bromo-1,3-dichloro-2-(methoxymethoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,3-dichloro-2-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O2/c1-12-4-13-8-6(10)2-5(9)3-7(8)11/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUJXMVTXQEJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1Cl)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 5 Bromo 1,3 Dichloro 2 Methoxymethoxy Benzene
Retrosynthetic Analysis and Identification of Key Aromatic Precursors
Retrosynthetic analysis is a method for planning a synthesis that starts with the target molecule and works backward to simpler, commercially available starting materials. amazonaws.com For 5-Bromo-1,3-dichloro-2-(methoxymethoxy)benzene, the primary disconnections involve the protecting group and the halogen substituents.
The most logical first disconnection is the cleavage of the methoxymethyl (MOM) ether bond. This functional group is an acetal (B89532), typically installed to protect a hydroxyl group from reacting in subsequent synthetic steps. adichemistry.comtotal-synthesis.com This disconnection reveals the immediate precursor, 4-Bromo-2,6-dichlorophenol .

Further retrosynthetic analysis of 4-Bromo-2,6-dichlorophenol suggests two potential pathways based on the order of halogenation:
Bromination of a Dichlorinated Precursor: Disconnecting the carbon-bromine bond leads to 2,6-Dichlorophenol (B41786) . This strategy relies on the selective bromination of an already chlorinated aromatic ring.
Chlorination of a Brominated Precursor: Alternatively, disconnecting the two carbon-chlorine bonds points to 4-Bromophenol as the key starting material. This approach would require a selective double chlorination at the positions ortho to the hydroxyl group.
Both 2,6-Dichlorophenol and 4-Bromophenol are viable aromatic precursors, and the choice between them depends on the efficiency and regioselectivity of the subsequent halogenation steps. The powerful directing effect of the phenolic hydroxyl group is the central element controlling the feasibility of either pathway.
Regioselective Halogenation Strategies for Highly Substituted Benzene (B151609) Derivatives
The successful synthesis of the target compound is critically dependent on the controlled, regioselective introduction of bromine and chlorine atoms onto the phenolic precursor. The directing effects of the substituents already present on the benzene ring govern the position of incoming electrophiles.
In the synthetic route commencing with 2,6-Dichlorophenol, the key transformation is the selective bromination at the C4 position (para to the hydroxyl group). The hydroxyl group is a potent activating group that directs electrophilic substitution to the ortho and para positions. saskoer.cachemistrysteps.com In 2,6-Dichlorophenol, the two ortho positions are blocked by chlorine atoms, thereby channeling the incoming electrophile almost exclusively to the vacant para position.
Various reagents can achieve this transformation. N-Bromosuccinimide (NBS) is a common and effective brominating agent for phenols. mdpi.com The selectivity of NBS can be enhanced by using it in conjunction with an acid catalyst, such as p-toluenesulfonic acid (pTsOH), which can lead to selective ortho-bromination in some cases but is effective for para-bromination when ortho positions are blocked. mdpi.com Another effective method is oxidative bromination, where a bromide salt like potassium bromide (KBr) is oxidized in situ to generate the electrophilic bromine species. nih.gov
| Reagent System | Conditions | Selectivity | Reference |
| NBS / p-TsOH | Ethyl Acetate, rt | High para-selectivity | mdpi.com |
| KBr / ZnAl–BrO₃⁻–LDHs | Acetic Acid/Water, 35°C | Excellent para-selectivity | nih.gov |
| PIDA–AlBr₃ | MeCN, 23°C | Effective for electron-rich phenols | rsc.orgresearchgate.net |
| H₂O₂ / HBr | Ethanol | Tandem ipso-hydroxylation/bromination | nih.gov |
NBS = N-Bromosuccinimide; p-TsOH = p-toluenesulfonic acid; LDHs = Layered Double Hydroxides; PIDA = Phenyliodine(III) diacetate
The alternative pathway begins with 4-Bromophenol and requires selective chlorination at both positions ortho to the hydroxyl group. As in the previous case, the hydroxyl group's strong ortho, para-directing influence is dominant. With the para position occupied by a bromine atom, electrophilic chlorination is strongly directed to the C2 and C6 positions.
Achieving selective ortho-chlorination of phenols can be accomplished using several methods. The use of sulfuryl chloride (SO₂Cl₂) in the presence of specific catalysts can provide high yields of chlorinated phenols. cardiff.ac.uk Another approach involves using gaseous chlorine with an amine catalyst in a solvent medium, which has been shown to be effective for ortho-chlorination. google.comgoogle.com More modern methods may utilize systems like phenyliodine(III) bis(trifluoroacetate) (PIFA) and aluminum trichloride (B1173362) (AlCl₃) for highly regioselective ortho-chlorination of phenols under mild conditions. researchgate.net
The regiochemical outcome of electrophilic aromatic substitution is determined by the interplay of the electronic effects of the substituents on the ring. saskoer.caresearchgate.net
Hydroxyl Group (-OH): This group is strongly activating and ortho, para-directing. It donates electron density to the aromatic ring via resonance, significantly increasing the nucleophilicity of the ortho and para positions and stabilizing the carbocation intermediate (the sigma complex) formed during the attack at these positions. saskoer.ca
In a polysubstituted benzene ring containing both activating and deactivating groups, the directing effect of the most powerful activating group dictates the position of further substitution. chemistrysteps.com
Case 1 (Bromination of 2,6-Dichlorophenol): The -OH group is a much stronger activating group than the -Cl atoms are deactivating. Its powerful ortho, para-directing effect, combined with the steric blocking of the ortho positions, makes the para position the overwhelmingly favored site for electrophilic bromination.
Case 2 (Chlorination of 4-Bromophenol): The -OH group's activating and ortho, para-directing properties are again dominant. With the para position blocked by bromine, the two ortho positions become the primary sites for electrophilic chlorination.
Introduction and Stability of the Methoxymethoxy (MOM) Protecting Group on the Phenolic Oxygen
The final step in the proposed synthesis is the protection of the phenolic hydroxyl group of 4-Bromo-2,6-dichlorophenol. The methoxymethoxy (MOM) group is a widely used protecting group for alcohols and phenols due to its ease of introduction and its stability under a range of reaction conditions, particularly basic and nucleophilic environments. adichemistry.comwikipedia.org The MOM ether is an acetal, which is stable to bases but can be readily cleaved under acidic conditions. total-synthesis.comorganic-chemistry.org
The introduction of the MOM group onto the phenolic oxygen of 4-Bromo-2,6-dichlorophenol can be achieved using several standard protocols. adichemistry.comtotal-synthesis.com However, the electronic nature of the substrate—a phenol (B47542) rendered electron-deficient by three electron-withdrawing halogen substituents—may necessitate optimization of the reaction conditions. The reduced nucleophilicity of the corresponding phenoxide could slow the reaction rate.
Commonly employed conditions for MOM ether formation include:
| Reagent | Base | Solvent | Typical Conditions | Reference |
| Chloromethyl methyl ether (MOMCl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | Room Temperature | adichemistry.comwikipedia.org |
| Chloromethyl methyl ether (MOMCl) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0°C to Room Temperature | adichemistry.com |
| Dimethoxymethane (Methylal) | Phosphorus Pentoxide (P₂O₅) | Chloroform (CHCl₃) | Room Temperature | adichemistry.com |
Table generated from data in the text.
For an electron-poor phenol like 4-bromo-2,6-dichlorophenol, using a strong base such as sodium hydride (NaH) to quantitatively generate the more nucleophilic phenoxide anion prior to the addition of MOMCl is often the most effective strategy. adichemistry.com The use of DIPEA, a non-nucleophilic hindered base, is also a viable and common method that avoids the handling of pyrophoric NaH. wikipedia.org The stability of the MOM group is robust between pH 4 and 12, and it is inert to many oxidizing agents, reducing agents, and nucleophiles, making it a reliable choice for protecting the hydroxyl group during potential further modifications of the molecule. adichemistry.com
Evaluation of MOM Group Compatibility with Halogenation Conditions
The methoxymethyl (MOM) ether is a popular choice for protecting hydroxyl groups in multistep organic synthesis due to its relative stability across a range of reaction conditions. However, its compatibility with halogenation reagents is a critical consideration, as harsh conditions can lead to cleavage of the protecting group.
The stability of the MOM group is generally good under neutral or basic conditions but it is labile to acid. Many electrophilic aromatic halogenation reactions are performed under acidic conditions (using a Lewis acid catalyst or generating HX in situ), which can compromise the integrity of the MOM ether. For instance, direct bromination of a MOM-protected phenol using Br₂ with a Lewis acid like FeCl₃ could result in deprotection.
To circumvent this, halogenation is often carried out using reagents that operate under neutral or near-neutral conditions. N-Halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are frequently employed for the halogenation of activated aromatic rings, including phenols and their ethers. These reagents can often be used without strong acidic catalysts, thus preserving the MOM group. The choice of solvent can also play a crucial role in modulating the reactivity and preventing side reactions.
The table below summarizes the general compatibility of the MOM group with various halogenation reagents.
| Reagent | Typical Conditions | MOM Group Compatibility | Notes |
| Br₂ / Lewis Acid (e.g., FeCl₃, AlCl₃) | Anhydrous, often in halogenated solvents | Poor to Moderate | Risk of MOM group cleavage due to Lewis acidity and generated HBr. |
| N-Bromosuccinimide (NBS) | Aprotic solvents (e.g., CCl₄, CH₃CN), often with radical initiator or light for benzylic halogenation; polar solvents for aromatic halogenation. | Good | Generally compatible, especially in the absence of strong acids. A preferred reagent for brominating MOM-protected aromatics. |
| N-Chlorosuccinimide (NCS) | Polar aprotic solvents (e.g., DMF, CH₃CN) | Good | Similar to NBS, it is a milder alternative to Cl₂ and is generally compatible with MOM ethers. |
| Cl₂ gas | Can require Lewis acids for aromatic substitution | Poor | Highly reactive and often used with Lewis acids, increasing the risk of deprotection. |
| Trichloroisocyanuric acid (TCICA) | Ethyl acetate, often with acetic acid | Moderate to Good | Can be a source of electrophilic chlorine under relatively mild conditions. rsc.org |
In the context of synthesizing this compound, a sequential halogenation strategy would be necessary. Introducing halogens onto a pre-existing 2-(methoxymethoxy)phenol (B3031578) would likely utilize milder reagents like NBS and NCS to avoid deprotection.
Directed Metalation (DoM) Strategies in the Synthesis of Halogenated MOM Ethers
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.govwikipedia.org This technique relies on the use of a directed metalation group (DMG), which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with a suitable electrophile, such as a halogen source.
The methoxymethyl (MOM) ether group is an effective DMG. nih.gov The oxygen atoms of the MOM group can chelate the lithium cation of a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), facilitating the removal of a proton from the nearby ortho carbon. baranlab.org The addition of a bidentate ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up alkyllithium aggregates and accelerate the metalation process. baranlab.org
A plausible DoM strategy for synthesizing a precursor to the target molecule could involve the following steps:
Protection: Start with a di-substituted phenol, for example, 2,6-dichlorophenol, and protect the hydroxyl group as a MOM ether.
Directed ortho-Metalation: Treat the resulting 1,3-dichloro-2-(methoxymethoxy)benzene with a strong lithium base (e.g., s-BuLi) in an ethereal solvent like THF, typically at low temperatures (-78 °C). The MOM group would direct lithiation to one of the equivalent ortho positions (C4 or C6).
Electrophilic Quench: Introduce an electrophilic bromine source to the aryllithium intermediate. Reagents such as 1,2-dibromo-1,1,2,2-tetrachloroethane or hexabromoethane (B14528) are effective for this purpose. This would install the bromine atom regioselectively, yielding the desired this compound.
One of the challenges with MOM ethers in DoM processes is the potential for proton exchange, where the base deprotonates the methylene (B1212753) protons of the MOM group itself, which can quench the aryl anion and reduce efficiency. nih.gov However, under carefully controlled, low-temperature conditions, ortho-lithiation is generally favored.
| Parameter | Description |
| Directed Metalation Group (DMG) | -OMOM (Methoxymethyl ether) |
| Base | n-BuLi, s-BuLi, t-BuLi. uwindsor.ca s-BuLi is often preferred for its high basicity and moderate steric hindrance. |
| Solvent | Anhydrous ethereal solvents such as Tetrahydrofuran (THF) or Diethyl ether (Et₂O). baranlab.org |
| Additive | N,N,N',N'-tetramethylethylenediamine (TMEDA) is commonly used to increase the basicity of the alkyllithium reagent. baranlab.org |
| Temperature | Low temperatures, typically -78 °C, are crucial to ensure the stability of the aryllithium intermediate and prevent side reactions like the anionic Fries rearrangement. uwindsor.caresearchgate.net |
| Electrophile (Halogen Source) | For Bromination: Br₂, C₂Br₂Cl₄, CBr₄. For Chlorination: Cl₂, CCl₄, hexachloroethane, N-chlorosuccinimide (NCS). |
Comparative Analysis of Synthetic Pathways and Methodological Efficiencies
Two primary synthetic pathways can be envisioned for the preparation of this compound: sequential electrophilic halogenation and a strategy involving directed ortho-metalation.
Pathway A: Sequential Electrophilic Aromatic Substitution (SEAr)
This approach would likely start from a simple phenol or anisole, followed by sequential halogenation and finally, protection or modification of the oxygen functionality. A possible sequence could be:
Start with 2,6-dichlorophenol.
Protect the hydroxyl group to form 1,3-dichloro-2-(methoxymethoxy)benzene.
Perform electrophilic bromination (e.g., with NBS). The MOM ether is an activating, ortho, para-directing group. Since the ortho positions are blocked by chlorine atoms, bromination is directed to the para position, yielding the target compound.
Pathway B: Directed ortho-Metalation (DoM)
As described in section 2.4, this pathway would also begin with 1,3-dichloro-2-(methoxymethoxy)benzene, but would use its MOM group as a handle for regioselective functionalization.
Start with 2,6-dichlorophenol and protect it to give 1,3-dichloro-2-(methoxymethoxy)benzene.
Perform DoM using a strong base to lithiate the position para to the MOM group (C4).
Quench the resulting aryllithium with an electrophilic bromine source.
Comparative Analysis:
| Feature | Pathway A (Sequential SEAr) | Pathway B (DoM) |
| Regiocontrol | High. The directing effect of the MOM group and the existing chloro substituents ensures high regioselectivity for the para-bromination. | Excellent. The DoM mechanism provides unambiguous regiocontrol, directing the electrophile specifically to the metalated position. wikipedia.org |
| Reaction Conditions | Generally milder (e.g., NBS in CH₃CN). Avoids cryogenic temperatures and highly pyrophoric reagents. | Requires stringent anhydrous conditions, cryogenic temperatures (-78 °C), and pyrophoric alkyllithium bases. uwindsor.ca |
| Functional Group Tolerance | Less tolerant of other sensitive functional groups that might react with electrophilic halogenating agents. | Potentially more tolerant of other functional groups, as the lithiation is highly site-specific. However, it is intolerant of acidic protons elsewhere in the molecule. |
| Yield & Efficiency | Yields can be variable depending on the substrate's reactivity and potential for side reactions. | Often provides high yields for the metalation-quench sequence, assuming the substrate is suitable. researchgate.net |
| Scalability | Generally easier and safer to scale up due to less hazardous reagents and milder conditions. | More challenging to scale up due to the use of highly reactive organolithiums and the need for strict temperature control. |
Mechanistic Elucidation of Reactions Involving 5 Bromo 1,3 Dichloro 2 Methoxymethoxy Benzene
Proposed Reaction Pathways for Functional Group Interconversions on the Aromatic Ring
The reactivity of 5-Bromo-1,3-dichloro-2-(methoxymethoxy)benzene is dominated by the differential reactivity of its substituents. The carbon-halogen bond strengths decrease in the order C-Cl > C-Br, making the bromine atom the most likely site for initial reaction in processes like metal-halogen exchange and palladium-catalyzed cross-coupling.
Key Interconversion Pathways:
Selective Functionalization at C-Br: The weaker C-Br bond allows for selective cleavage over the C-Cl bonds. This enables the introduction of a wide array of functional groups at the C5 position. For instance, palladium-catalyzed reactions like Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination can be employed to form new carbon-carbon or carbon-nitrogen bonds, respectively, leaving the chloro and MOM-ether groups intact.
Deprotection of the MOM Group: The methoxymethoxy group is a standard protecting group for phenols and is susceptible to cleavage under acidic conditions. Treatment with acids such as hydrochloric acid or trifluoroacetic acid will readily convert the MOM ether back to a hydroxyl group, yielding 5-bromo-2,4-dichlorophenol. This transformation allows for subsequent reactions at the phenolic oxygen, such as etherification or esterification.
Metal-Halogen Exchange: The bromine atom can be selectively exchanged with lithium using organolithium reagents like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This forms a potent aryllithium nucleophile, which can then be quenched with various electrophiles to introduce groups such as carboxyl, boronic ester, or silyl (B83357) moieties.
These pathways highlight the compound's utility as a versatile building block, where the sequence of reactions can be strategically planned to construct complex molecular architectures.
Investigation of Organometallic Intermediates in Cross-Coupling Reactions
Organometallic intermediates are central to the most powerful transformations of this compound. Understanding their formation, dynamics, and subsequent reactions is key to controlling reaction outcomes.
Lithium-halogen exchange is an exceptionally rapid and efficient method for converting the aryl bromide into an aryllithium species. The reaction proceeds preferentially at the carbon-bromine bond due to its higher reactivity compared to the carbon-chlorine bonds.
The mechanism is generally believed to proceed through the formation of an "ate-complex," where the organolithium reagent coordinates to the halogen atom before the exchange occurs. harvard.edu For this compound, the reaction with an alkyllithium (R-Li) would involve the formation of a brominate ate-complex intermediate. This process is typically very fast, often occurring within minutes at low temperatures (e.g., -78 °C). harvard.edu
The equilibrium of the exchange is driven by the formation of a more stable organolithium species and a more stable organic halide. researchgate.net When using tert-butyllithium, the reaction is essentially irreversible due to the subsequent reaction of a second equivalent of t-BuLi with the tert-butyl bromide byproduct. harvard.edu
| Halogen (X) | Relative Rate of Li-X Exchange | Typical Reaction Conditions |
|---|---|---|
| Iodine (I) | Fastest | -78 °C to -100 °C |
| Bromine (Br) | Fast | -78 °C |
| Chlorine (Cl) | Slow / Requires harsher conditions | Often requires higher temperatures or longer reaction times |
This table summarizes the general reactivity trend for halogens in the lithium-halogen exchange reaction. princeton.edu
For an aromatic substrate like this, the stereochemical outcome relates to the retention of the substituent's position on the ring. The resulting aryllithium species, 1,3-dichloro-2-(methoxymethoxy)-5-lithiobenzene, is formed with high fidelity at the C5 position and can be trapped by an electrophile without isomerization.
Palladium-catalyzed cross-coupling reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, and they proceed via a well-established catalytic cycle. libretexts.orgwildlife-biodiversity.com For this compound, these reactions offer a selective method to functionalize the C-Br bond. libretexts.org
The general catalytic cycle involves three primary steps: libretexts.orgyoutube.com
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate. This is often the rate-determining step of the cycle. qub.ac.ukresearchgate.net The greater reactivity of the C-Br bond compared to the C-Cl bond ensures that oxidative addition occurs exclusively at the C5 position. libretexts.org This step converts the Pd(0) species into a Pd(II) intermediate.
Transmetalation: In this step, the organic group from a second organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) center, displacing the halide. youtube.com This forms a new diorganopalladium(II) complex.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired cross-coupled product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com
| Reaction Name | Organometallic Reagent (R-M) | Typical Product |
|---|---|---|
| Suzuki Coupling | Organoboron (e.g., R-B(OH)₂) | Biaryl, Vinylarene |
| Stille Coupling | Organotin (e.g., R-SnBu₃) | Biaryl, Ketone |
| Heck Coupling | Alkene | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne | Aryl Alkyne |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Arylamine |
This table outlines several key palladium-catalyzed cross-coupling reactions that can be applied to functionalize the C-Br bond of the title compound.
Elucidation of Regioselectivity and Site-Selectivity in Electrophilic and Nucleophilic Aromatic Substitutions
The regioselectivity of aromatic substitution reactions is governed by the electronic and steric effects of the substituents already present on the ring.
Electrophilic Aromatic Substitution (SEAr):
The benzene (B151609) ring in this compound is heavily substituted, which significantly influences the feasibility and outcome of SEAr reactions. The directing effects of the substituents are summarized below.
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -O(MOM) | C2 | Activating (Resonance) | ortho, para-Director |
| -Cl | C1, C3 | Deactivating (Inductive) | ortho, para-Director |
| -Br | C5 | Deactivating (Inductive) | ortho, para-Director |
This table details the electronic influence of each substituent on the aromatic ring. libretexts.org
In this molecule, the powerful activating effect of the -OMOM group at C2 would direct incoming electrophiles to its ortho positions (C1, C3) and its para position (C5). However, all of these positions are already occupied by halogen atoms. The two remaining unsubstituted positions are C4 and C6.
Attack at C4: This position is meta to the -OMOM group but ortho to the C3-Cl and C5-Br.
Attack at C6: This position is ortho to the -OMOM group and the C1-Cl.
The stability of the intermediate arenium ion (Wheland intermediate) determines the regioselectivity. nih.govnsf.gov Substitution at C6 would be strongly favored electronically, as the positive charge of the arenium ion can be delocalized directly onto the -OMOM oxygen atom through resonance. However, the ring is significantly deactivated by the three halogens, making any SEAr reaction kinetically slow and requiring harsh conditions. rsc.org Steric hindrance at C6, being flanked by two substituents, might also play a role, potentially favoring substitution at the less hindered C4 position, depending on the size of the electrophile. nih.gov
Nucleophilic Aromatic Substitution (SNAr):
SNAr reactions typically require the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a leaving group (a halogen). The title compound lacks such strongly activating groups for nucleophilic attack. The -OMOM group is electron-donating, which disfavors SNAr. Therefore, nucleophilic aromatic substitution is not a mechanistically viable pathway under standard conditions.
Kinetic and Thermodynamic Considerations in the Reactivity Profile of the Compound
Both kinetic and thermodynamic factors play a crucial role in determining the outcome of reactions involving this compound.
Kinetic Control: Reactions that are rapid and irreversible are under kinetic control, meaning the product that is formed fastest will be the major product.
Lithium-Halogen Exchange: This reaction is extremely fast at low temperatures and is a classic example of a kinetically controlled process. harvard.edu The preferential exchange at the C-Br bond over the C-Cl bond is due to the lower activation energy for cleaving the weaker C-Br bond.
Palladium-Catalyzed Cross-Coupling: The selectivity for the C-Br bond in the oxidative addition step is also a kinetic phenomenon. The lower bond dissociation energy of C-Br leads to a lower activation barrier for the insertion of Pd(0).
Thermodynamic Control: In reactions that are reversible, the product distribution is governed by the relative thermodynamic stability of the products.
| Reaction Type | Controlling Factor | Mechanistic Rationale |
|---|---|---|
| Lithium-Halogen Exchange (at C-Br) | Kinetic | Low activation energy for C-Br bond cleavage; reaction is rapid and irreversible under standard conditions. |
| Pd-Catalyzed Cross-Coupling (at C-Br) | Kinetic | The oxidative addition step is faster for the weaker C-Br bond compared to the C-Cl bond. |
| Electrophilic Aromatic Substitution | Kinetic & Thermodynamic | Regioselectivity is determined by the stability of the Wheland intermediate (thermodynamic), but the overall rate is kinetically limited by high activation energy. |
Computational and Theoretical Investigations of 5 Bromo 1,3 Dichloro 2 Methoxymethoxy Benzene
Quantum Chemical Calculations of Electronic Structure and Aromaticity
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to model the electronic properties of 5-Bromo-1,3-dichloro-2-(methoxymethoxy)benzene. The benzene (B151609) ring is substituted with three halogen atoms (one bromine and two chlorine), which are electron-withdrawing through their inductive effect (-I) but electron-donating via resonance (+R). Conversely, the methoxymethoxy group (-OCH₂OCH₃) is an electron-donating group through resonance (+R).
The interplay of these competing electronic effects significantly influences the electron density distribution across the aromatic ring. The strong inductive withdrawal by the halogens generally deactivates the ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene. However, the resonance donation from the oxygen atoms of the methoxymethoxy group and, to a lesser extent, the halogens, increases electron density at specific positions, thereby directing incoming electrophiles. Natural Bond Orbital (NBO) analysis can quantify these effects by calculating partial atomic charges and orbital interactions. uni-muenchen.deijnc.ir
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). taylorandfrancis.com The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. wuxibiology.com
For this compound, the electron-donating methoxymethoxy group is expected to raise the energy of the HOMO, while the electron-withdrawing halogens will lower the energy of both the HOMO and LUMO. The net effect determines the precise energy levels and the gap. DFT calculations, such as those using the B3LYP functional, can predict these values. researchgate.netresearchgate.net The distribution of the HOMO and LUMO across the molecule indicates the most likely sites for electrophilic and nucleophilic attack, respectively.
| Compound | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Benzene | -9.24 | -0.89 | 8.35 |
| 1,3-Dichlorobenzene | -9.58 | -1.45 | 8.13 |
| Anisole (Methoxybenzene) | -8.21 | -0.55 | 7.66 |
| This compound | -8.85 | -1.95 | 6.90 |
Note: The values for this compound are theoretical predictions based on trends observed in related substituted benzenes. Actual values may vary.
Electrostatic Potential Surface (EPS) maps provide a visual representation of the charge distribution on the molecular surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.orgchemrxiv.org For this compound, the EPS map is expected to show significant polarization.
Regions of negative potential (typically colored red or yellow) would be concentrated around the electronegative oxygen atoms of the methoxymethoxy group and, to a lesser extent, the "sides" of the halogen atoms. Conversely, regions of positive potential (blue) would be found near the hydrogen atoms. A particularly important feature on substituted haloarenes is the presence of a region of positive electrostatic potential on the outermost portion of the halogen atoms, along the C-X bond axis. researchgate.net This feature, known as a "sigma-hole," allows halogens to act as electrophilic centers and engage in halogen bonding, a type of non-covalent interaction.
| Atom/Group | Predicted Partial Charge (NBO analysis, a.u.) | Rationale |
|---|---|---|
| Aromatic C-H Hydrogens | +0.15 to +0.20 | Less electronegative than carbon. |
| Halogenated Carbons (C1, C3, C5) | +0.10 to +0.25 | Bonded to highly electronegative halogens. |
| Oxygenated Carbon (C2) | +0.30 to +0.40 | Bonded to electronegative oxygen. |
| Chlorine Atoms (Cl) | -0.10 to -0.15 | High electronegativity. |
| Bromine Atom (Br) | -0.05 to -0.10 | Electronegative, but less so than chlorine. |
| Ether Oxygens (O) | -0.50 to -0.60 | Highly electronegative with lone pairs. |
Note: These values are illustrative predictions based on typical NBO calculations for similar functional groups.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While the substituted benzene ring is rigid, the methoxymethoxy side chain introduces conformational flexibility. Molecular Dynamics (MD) simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformations. youtube.comyoutube.com The key degrees of freedom are the torsion angles around the C-O-C-O-C bonds. The lowest energy conformer will likely be one that minimizes steric repulsion between the methoxymethoxy group and the adjacent chlorine atom at position 1. DFT calculations on similar alkoxy-substituted aromatics suggest that significant energy barriers can exist for rotation around the aryl-O bond. researchgate.net
MD simulations also provide insight into intermolecular interactions. In a condensed phase, this compound can interact with neighboring molecules through several mechanisms:
Halogen Bonding: The positive sigma-holes on the bromine and chlorine atoms can interact with nucleophilic sites on adjacent molecules (such as the ether oxygens).
Hydrogen Bonding: The ether oxygen atoms can act as hydrogen bond acceptors.
π-π Stacking: The aromatic rings can stack on top of each other, driven by van der Waals forces.
Theoretical Prediction of Spectroscopic Signatures to Aid Structural Assignment in Research
Computational methods can accurately predict spectroscopic data, which is a powerful tool for confirming the structure of newly synthesized compounds. nih.gov Using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the expected ¹H and ¹³C NMR chemical shifts. mdpi.com Similarly, the vibrational frequencies for an IR spectrum can be computed. These theoretical spectra can be compared with experimental data to validate the structural assignment.
| Spectroscopy Type | Predicted Signal | Assignment |
|---|---|---|
| ¹H NMR | ~7.0-7.5 ppm (2H, s) | Aromatic protons (H4, H6) |
| ¹H NMR | ~5.2-5.4 ppm (2H, s) | Methylene (B1212753) protons (-O-CH₂-O-) |
| ¹H NMR | ~3.5-3.7 ppm (3H, s) | Methyl protons (-O-CH₃) |
| ¹³C NMR | ~150-155 ppm | Oxygen-bearing aromatic carbon (C2) |
| ¹³C NMR | ~110-135 ppm | Halogenated and protonated aromatic carbons |
| ¹³C NMR | ~95-100 ppm | Methylene carbon (-O-CH₂-O-) |
| ¹³C NMR | ~55-60 ppm | Methyl carbon (-O-CH₃) |
| IR | ~2850-3000 cm⁻¹ | C-H stretching (aliphatic) |
| IR | ~1000-1250 cm⁻¹ | C-O stretching (ether) |
Note: Predicted chemical shifts (in ppm relative to TMS) and IR frequencies (in cm⁻¹) are estimates based on typical values for these functional groups.
Computational Modeling of Reaction Pathways and Transition States for Synthetic Transformations
Theoretical chemistry allows for the detailed modeling of reaction mechanisms, including the identification of transition states and the calculation of activation energies. nih.gov For this compound, this could be applied to predict the outcomes of various synthetic transformations.
For instance, in an electrophilic aromatic substitution reaction (e.g., nitration), calculations can determine the relative activation energies for attack at the two available positions (C4 and C6). This allows for a prediction of the major and minor products. nih.govfigshare.com Similarly, for nucleophilic aromatic substitution (SₙAr), a reaction that is generally difficult for haloarenes but can be facilitated by strongly electron-withdrawing groups, computational modeling can assess the feasibility of displacing one of the halogen atoms. amazonaws.comucl.ac.uk By mapping the entire reaction coordinate, from reactants through the transition state to products, chemists can gain a deep understanding of the factors controlling the reaction.
Structure-Reactivity Relationship Studies of Substituted Haloarenes
The reactivity of an aromatic compound is governed by the electronic properties of its substituents. nih.gov In this compound, the structure-reactivity relationship is complex due to the presence of both electron-donating and electron-withdrawing groups.
Inductive Effect (-I): The Cl, Br, and O atoms all pull electron density away from the benzene ring through the sigma bonds. This effect deactivates the ring towards electrophilic attack and makes the carbon atoms they are attached to more electrophilic.
Resonance Effect (+R): The lone pairs on the oxygen and halogen atoms can be delocalized into the π-system of the ring. This effect increases electron density, particularly at the ortho and para positions relative to the substituent. For the methoxymethoxy group at C2, this strongly activates the C4 and C6 positions. For the halogens, the +R effect is weaker than their -I effect, resulting in net deactivation but still directing electrophiles to ortho/para positions.
Advanced Chemical Transformations and Synthetic Applications of 5 Bromo 1,3 Dichloro 2 Methoxymethoxy Benzene As a Versatile Building Block
Selective Cross-Coupling Reactions at the Bromine and Chlorine Sites
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The reactivity of aryl halides in these reactions is highly dependent on the nature of the halogen, generally following the trend of I > Br > Cl > F. This predictable reactivity allows for the selective functionalization of polyhalogenated aromatic compounds. In the case of 5-Bromo-1,3-dichloro-2-(methoxymethoxy)benzene, the carbon-bromine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bonds. This inherent difference in reactivity enables the selective modification at the C5 position while leaving the two chlorine atoms at C1 and C3 intact for subsequent transformations.
The Suzuki-Miyaura coupling reaction is a widely used method for constructing biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. libretexts.orglmaleidykla.lt
For this compound, the Suzuki-Miyaura reaction can be performed with high chemoselectivity at the bromine position. By carefully selecting the catalyst, ligands, and reaction conditions, the C-Br bond can be exclusively coupled, yielding a 5-aryl-1,3-dichloro-2-(methoxymethoxy)benzene derivative. This intermediate can then be subjected to further diversification at the less reactive chlorine sites if desired, often under more forcing reaction conditions.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Component | Example | Purpose |
| Aryl Halide | This compound | Substrate with differential halide reactivity |
| Boronic Acid | Aryl-B(OH)₂ | Source of the new aryl group |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle |
| Ligand | PPh₃, PCy₃ | Stabilizes the palladium catalyst and modulates reactivity |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid in the transmetalation step libretexts.org |
| Solvent | Toluene, Dioxane, DMF (often with water) | Solubilizes reactants and facilitates the reaction |
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This transformation is typically co-catalyzed by palladium and copper(I) species and is conducted in the presence of an amine base, which also serves as a solvent. wikipedia.orgorganic-chemistry.org The reaction is fundamental for the synthesis of arylalkynes, which are important precursors for many complex molecules and functional materials. researchgate.net
Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound proceeds selectively at the more reactive C-Br bond. This allows for the introduction of an alkyne moiety at the C5 position, producing a 5-alkynyl-1,3-dichloro-2-(methoxymethoxy)benzene. The resulting product is a valuable intermediate, as the alkyne can undergo a wide range of subsequent transformations, including cycloadditions, reductions, and further coupling reactions. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov
The Negishi and Stille couplings provide additional powerful methods for C-C bond formation with broad substrate scopes.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org A key advantage of this method is the high reactivity and functional group tolerance of organozinc compounds, allowing for the introduction of sp³, sp², and sp hybridized carbon fragments, including alkyl, vinyl, and aryl groups. wikipedia.orgnih.gov For this compound, a selective Negishi coupling can be achieved with an appropriate organozinc reagent at the C-Br position to introduce a variety of organic substituents.
The Stille coupling utilizes an organotin reagent (stannane) and a palladium catalyst. While organotin compounds have toxicity concerns, the Stille reaction is highly versatile and tolerant of a wide range of functional groups, and the reaction conditions are typically mild and neutral. By employing an organostannane, various groups such as alkyl, vinyl, and aryl can be selectively introduced at the C5 position of the dichlorinated benzene (B151609) ring.
In both Negishi and Stille couplings, the higher reactivity of the C-Br bond over the C-Cl bond dictates the regioselectivity of the initial transformation, preserving the chlorine atoms for potential subsequent functionalization steps.
Regioselective Functionalization via Nucleophilic Aromatic Substitution (SNAr) on the Dichlorobenzene Moiety
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The classical SNAr mechanism proceeds via an addition-elimination pathway involving a stabilized Meisenheimer intermediate. nih.gov This reaction is typically facilitated by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. nih.gov
The benzene ring of this compound is substituted with halogens, which are electron-withdrawing via induction but electron-donating through resonance, and an electron-donating methoxymethoxy (MOM) group. The absence of strongly activating nitro or cyano groups makes SNAr reactions on this substrate challenging, likely requiring harsh conditions such as high temperatures and strong nucleophiles.
If SNAr were to occur, regioselectivity would be dictated by the electronic and steric environment. The chlorine atoms are the target leaving groups. Nucleophilic attack would preferentially occur at the carbon positions most activated by the collective electron-withdrawing effects of the halogens. However, due to the lack of strong activating groups, direct SNAr on this specific substrate is not a commonly employed synthetic strategy without further modification or activation of the ring. More commonly, the chlorine atoms would be functionalized using cross-coupling chemistry after the initial reaction at the bromine site.
Controlled Deprotection Strategies for the Methoxymethoxy (MOM) Group in Complex Syntheses
The methoxymethoxy (MOM) ether is a common protecting group for hydroxyl functionalities due to its stability under a wide range of conditions, including strongly basic, nucleophilic, and reductive environments. nih.gov Its removal, or deprotection, is typically achieved under acidic conditions, which cleave the acetal (B89532) linkage. wikipedia.org The ability to selectively remove the MOM group is crucial in multi-step syntheses to unmask the phenol (B47542) at the desired stage.
Table 2: Common Reagents for MOM Group Deprotection
| Reagent/System | Conditions | Notes |
| Brønsted Acids | HCl, TFA, Acetic Acid in a protic solvent (e.g., H₂O, MeOH) | Classic and effective method, but may not be suitable for acid-labile substrates. wikipedia.org |
| Lewis Acids | ZnBr₂, MgBr₂, TiCl₄, TMSI | Milder conditions, can offer improved selectivity. ZnBr₂ in the presence of a thiol scavenger is effective. researchgate.net |
| TMSOTf / 2,2′-Bipyridyl | CH₂Cl₂, room temperature | Proceeds under mild, non-acidic conditions, suitable for sensitive substrates. nih.gov |
| Silica-supported NaHSO₄ | CH₂Cl₂, room temperature | A heterogeneous catalyst that allows for simple workup and chemoselective deprotection of phenolic MOM ethers. organic-chemistry.org |
Utilization in the Synthesis of Complex Molecular Architectures and Scaffolds
The true synthetic utility of this compound lies in its capacity for sequential, site-selective functionalization to build complex molecular frameworks. A typical synthetic strategy would involve:
Initial Functionalization at the Bromine Site: A selective cross-coupling reaction (e.g., Suzuki or Sonogashira) is first performed at the C-Br bond to introduce a key molecular fragment.
Secondary Functionalization at the Chlorine Sites: The resulting dichlorinated intermediate can then undergo a second cross-coupling reaction, often under more vigorous conditions (e.g., using more active catalysts or higher temperatures), to functionalize one or both of the chlorine atoms. This allows for the construction of unsymmetrical, highly substituted benzene rings.
Final Deprotection: The MOM group can be removed at a late stage in the synthesis to reveal the free phenol, which can then be used for further reactions or may be a key feature of the final target molecule.
This step-wise approach provides a high degree of control over the introduction of different substituents around the aromatic core, making this building block particularly valuable for creating libraries of compounds for drug discovery or for the total synthesis of complex natural products where a highly substituted aromatic core is required.
In-depth Analysis of this compound Reveals Limited Publicly Available Data
Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the advanced chemical transformations and synthetic applications of the specific compound this compound remains largely unavailable in the public domain. While the structural features of this polyfunctional aromatic compound suggest its potential as a versatile building block in organic synthesis, specific research findings, and developed synthetic methodologies employing this exact framework have not been extensively reported in accessible literature.
The general structure of this compound, featuring a bromine atom, two chlorine atoms, and a methoxymethoxy (MOM) protecting group on a benzene ring, points towards a rich and varied reactivity. The bromine atom is a classical handle for a multitude of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, which are fundamental for the construction of complex organic molecules. The chlorine atoms, while generally less reactive than bromine in such transformations, can also participate in cross-coupling reactions under more forcing conditions or with specialized catalyst systems. Furthermore, the methoxymethoxy group is a common protecting group for phenols, which can be readily cleaved under acidic conditions to reveal a hydroxyl group, providing another site for functionalization.
The arrangement of these functional groups on the benzene ring suggests the potential for regioselective transformations, allowing for the stepwise introduction of different substituents. This controlled functionalization is a key aspect in the synthesis of highly substituted aromatic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.
However, the absence of specific studies on this compound in the searched scientific literature prevents a detailed discussion of its specific applications and the novel synthetic methodologies that have been developed using its unique polyfunctional framework. While it is plausible to hypothesize its use in the synthesis of complex target molecules, without concrete research findings, any such discussion would be speculative.
For context, research on analogous compounds, such as other halogenated and alkoxy-substituted benzenes, demonstrates a wide array of synthetic utilities. These related compounds serve as key intermediates in the synthesis of bioactive molecules and functional materials. It is conceivable that this compound could be employed in similar synthetic strategies.
Methodological Advancements in Characterization and Analysis for Research Contexts
High-Resolution Mass Spectrometry for Reaction Intermediate and Product Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of "5-Bromo-1,3-dichloro-2-(methoxymethoxy)benzene," providing exact mass measurements that allow for the determination of elemental composition. This technique is particularly valuable in research for confirming the identity of the final product and identifying transient intermediates in complex reaction mixtures.
In HRMS analysis, the compound's distinct isotopic pattern, arising from the presence of one bromine and two chlorine atoms, serves as a definitive signature for its identification. The characteristic M, M+2, M+4, and M+6 peaks, with predictable relative abundances, facilitate the differentiation of the target molecule from other components in a sample. Techniques such as electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the analysis of such halogenated aromatic compounds. researchgate.netosti.govpurdue.edu
During synthesis or degradation studies, HRMS can detect and help identify reaction byproducts and intermediates. For instance, the cleavage of the methoxymethyl (MOM) ether protecting group would result in a predictable mass shift corresponding to the loss of the -CH₂OCH₃ group. The high accuracy of HRMS allows researchers to propose molecular formulas for unknown species, providing crucial insights into reaction mechanisms.
Table 1: Isotopic Pattern for the Molecular Ion of this compound [C₈H₇BrCl₂O₂] This table is illustrative and based on theoretical isotopic abundances.
| m/z (Daltons) | Isotope Combination | Theoretical Relative Abundance (%) |
| 283.89 | ⁷⁹Br, ³⁵Cl, ³⁵Cl | 75.8 |
| 285.89 | ⁸¹Br, ³⁵Cl, ³⁵Cl / ⁷⁹Br, ³⁷Cl, ³⁵Cl | 100.0 |
| 287.89 | ⁸¹Br, ³⁷Cl, ³⁵Cl / ⁷⁹Br, ³⁷Cl, ³⁷Cl | 47.9 |
| 289.89 | ⁸¹Br, ³⁷Cl, ³⁷Cl | 7.7 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, including derivatives of "this compound." While standard ¹H and ¹³C NMR provide basic structural information, advanced techniques are necessary for unambiguous assignment and detailed spatial characterization.
For the parent compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methoxymethyl group. The aromatic region would display two doublets, characteristic of a 1,2,4,6-tetrasubstituted benzene (B151609) ring. The methoxymethyl group would present as two singlets: one for the methylene (B1212753) (-OCH₂O-) protons and one for the methyl (-OCH₃) protons. thieme-connect.de Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.
Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms within derivatives of "this compound."
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For a derivative, COSY would be used to confirm the connectivity between adjacent aromatic protons, helping to verify the substitution pattern on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning carbon signals based on their attached protons. For example, it would definitively link the methylene proton signal of the MOM group to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This powerful technique is crucial for piecing together the molecular skeleton. For instance, it would show a correlation between the methylene protons of the MOM group and the aromatic carbon to which the oxygen is attached, confirming the location of the protecting group. It could also reveal long-range couplings between the aromatic protons and the substituted carbons, solidifying the assignment of the substitution pattern. ipb.pt
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. ijtsrd.comnih.gov For "this compound," these techniques can confirm the presence of key structural features and can be used to monitor the progress of reactions, such as the introduction or removal of the MOM protecting group.
Table 2: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges for key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic Ring | C-H stretch | 3100 - 3000 |
| C=C stretch | 1600 - 1450 | |
| Methoxymethyl (MOM) Group | C-H stretch (aliphatic) | 2950 - 2850 |
| C-O-C stretch (acetal) | 1150 - 1050 | |
| Halogen Substituents | C-Cl stretch | 800 - 600 |
| C-Br stretch | 600 - 500 |
FT-IR and Raman are complementary techniques. FT-IR is particularly sensitive to polar bonds like C-O, while Raman is more sensitive to non-polar bonds like the C=C bonds of the aromatic ring. In a research setting, one could monitor the disappearance of a strong O-H stretching band (around 3300 cm⁻¹) from a phenol (B47542) precursor and the appearance of the characteristic C-O-C acetal (B89532) stretching bands as evidence of a successful protection reaction. nih.gov
X-ray Crystallography for Absolute Structural Determination of Synthesized Analogs or Precursors
X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. While obtaining suitable crystals of "this compound" itself may be challenging, this technique is invaluable for confirming the structure of its crystalline precursors or solid analogs. researchgate.net
By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles. This provides unambiguous proof of the molecular structure and substitution pattern, which is especially important for complex molecules or when NMR data is ambiguous. For example, the crystal structure of a related compound, 1-Bromo-4-chloro-2,5-dimethoxybenzene, has been determined, providing a reference for the expected bond lengths and angles in similar halogenated aromatic ethers. nih.govrsc.org
Table 3: Illustrative Crystallographic Data for an Analogous Halogenated Methoxybenzene Data adapted from the crystal structure of 1-Bromo-4-chloro-2,5-dimethoxybenzene for illustrative purposes. nih.gov
| Parameter | Value |
| Chemical Formula | C₈H₈BrClO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.3804 |
| b (Å) | 8.2586 |
| c (Å) | 8.6337 |
| β (°) | 90.853 |
| Volume (ų) | 454.89 |
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Mixture Profiling in Research Settings
Chromatographic techniques are fundamental for separating and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used in research involving "this compound" to assess its purity and to monitor the progress of a chemical reaction. nih.gov
Gas Chromatography (GC): Given the likely volatility of the compound, GC is a suitable technique for purity assessment. A sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the column's stationary phase. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide quantitative information about the purity of a sample and help identify impurities. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates components in a liquid mobile phase based on their affinity for a solid stationary phase. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, would be the method of choice. A UV detector can be used for detection, as the benzene ring will absorb UV light. HPLC is particularly useful for monitoring reaction progress by taking aliquots from the reaction mixture over time and analyzing the relative concentrations of starting materials, intermediates, and products. acs.org
By employing these chromatographic methods, researchers can ensure the purity of their synthesized "this compound" and obtain detailed profiles of reaction mixtures, which is essential for optimizing reaction conditions and understanding reaction kinetics.
Future Research Directions and Broader Academic Impact
Exploration of Undiscovered Reactivity Pathways and Green Chemistry Approaches
The distinct electronic and steric environment of 5-Bromo-1,3-dichloro-2-(methoxymethoxy)benzene opens avenues for exploring undiscovered reactivity pathways. The interplay between the electron-withdrawing chloro groups, the versatile bromo substituent, and the methoxymethyl (MOM) ether protecting group can lead to selective and potentially novel chemical transformations. Future research could focus on regioselective metal-halogen exchange reactions, leveraging the differential reactivity of the C-Br versus C-Cl bonds. Furthermore, the directing effects of the methoxymethoxy group in electrophilic aromatic substitution reactions on this electron-deficient ring warrant systematic investigation.
In line with the principles of sustainable chemistry, the development of green chemistry approaches for the synthesis and modification of this compound is a crucial research direction. mdpi.comnih.govmdpi.com This includes exploring catalytic, solvent-free, or aqueous-based reaction conditions to minimize environmental impact. researchgate.net For instance, developing catalytic C-H activation methods to introduce new functional groups would be a highly atom-economical approach. rsc.org Additionally, investigating the use of mechanochemistry, such as ball milling, for transformations involving this solid compound could significantly reduce solvent waste. eurekalert.org
Table 1: Potential Green Chemistry Approaches for this compound
| Reaction Type | Traditional Method | Potential Green Alternative |
| Cross-Coupling | Palladium catalysis in organic solvents | Catalysis in aqueous media or with recyclable catalysts |
| Halogenation | Use of elemental halogens | Electrochemical halogenation |
| Functionalization | Multi-step synthesis with protecting groups | Direct C-H functionalization |
Integration into Automated and Flow Chemistry Synthesis Platforms
The precise control over reaction parameters offered by automated and flow chemistry platforms makes them ideal for studying the complex reactivity of this compound. sigmaaldrich.com The halogenation of organic compounds, often characterized by high reaction rates and exothermicity, can be managed safely and efficiently in continuous flow reactors. researchgate.netsoftecks.inrsc.orgrsc.orgsemanticscholar.org This technology allows for the safe use of highly reactive reagents and can improve reaction selectivity by minimizing the formation of byproducts. softecks.inrsc.orgrsc.org
Future research could involve the development of a continuous flow process for the synthesis of this compound itself, potentially leading to higher yields and purity. Furthermore, its integration into automated synthesis platforms would enable the rapid generation of a library of derivatives for screening in materials science or medicinal chemistry. illinois.edunih.govchemrxiv.org The ability to systematically vary reaction conditions in an automated fashion would also facilitate the discovery of novel reactivity and the optimization of reaction outcomes.
Advancements in Predictive Modeling for Complex Aromatic Systems
The intricate nature of this compound makes it an excellent candidate for the application and advancement of predictive modeling in chemistry. Computational tools, such as Density Functional Theory (DFT), can be employed to elucidate its electronic structure, predict its reactivity, and understand the mechanisms of its reactions. Theoretical studies on similar substituted benzene (B151609) derivatives have provided valuable insights into the effects of substituents on aromaticity and reactivity. researchgate.netnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or material properties of derivatives of this compound. oup.comnih.govconicet.gov.arrsc.org By correlating molecular descriptors with experimental data, these models can guide the design of new molecules with desired functionalities. Machine learning algorithms are also emerging as powerful tools for predicting reaction outcomes and identifying optimal reaction conditions, which could be particularly useful for navigating the complex reaction landscape of this polyfunctionalized molecule. mit.edunih.govnih.govarxiv.org
Contribution to the Repertoire of Polyfunctionalized Aromatic Building Blocks for Advanced Materials or Theoretical Studies
With its array of functional groups, this compound is a valuable addition to the toolbox of polyfunctionalized aromatic building blocks. mdpi.comxmu.edu.cnresearchgate.net Each functional group offers a handle for further synthetic transformations, allowing for the construction of complex molecular architectures. For instance, the bromine atom can be readily converted into other functional groups via cross-coupling reactions, while the chlorine atoms can participate in nucleophilic aromatic substitution under specific conditions. The MOM ether can be deprotected to reveal a hydroxyl group, providing another point for modification.
This versatility makes it a promising precursor for the synthesis of advanced materials, such as organic semiconductors, polymers with tailored properties, and functional dyes. nih.govresearchgate.netnih.govdrpress.org The defined substitution pattern also makes it a useful model compound for theoretical studies aimed at understanding the fundamental principles of substituent effects and reaction mechanisms in complex aromatic systems.
Unveiling Novel Fundamental Organic Transformations through its Study
The unique substitution pattern of this compound provides a platform for the discovery of novel fundamental organic transformations. The steric hindrance and electronic effects of the substituents could lead to unexpected reaction pathways and the formation of novel products. For example, studying its behavior under various reaction conditions could lead to the discovery of new rearrangement reactions or unprecedented catalytic cycles.
Furthermore, investigations into the dehalogenation of this and similar polyhalogenated aromatic compounds could reveal new mechanistic insights into these important environmental and synthetic processes. mdpi.comscience.govnih.gov The presence of multiple halogen atoms with different reactivities could allow for selective dehalogenation, leading to the development of new synthetic methodologies. Ultimately, the detailed study of this seemingly simple molecule has the potential to expand our understanding of the fundamental principles that govern chemical reactivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-1,3-dichloro-2-(methoxymethoxy)benzene, considering regioselectivity challenges in halogen-rich systems?
- Methodology : Prioritize sequential halogenation and protection strategies. Begin with a benzene derivative containing methoxymethoxy groups (e.g., 2-(methoxymethoxy)benzaldehyde), followed by bromination using N-bromosuccinimide (NBS) under radical conditions to control regioselectivity. Subsequent chlorination can be achieved via electrophilic substitution using Cl₂/FeCl₃. Monitor reaction intermediates with TLC and NMR to confirm stepwise functionalization .
- Key Considerations : Use steric and electronic directing effects of the methoxymethoxy group to guide halogen placement. Optimize solvent polarity (e.g., CCl₄ for bromination) and temperature to minimize side reactions .
Q. How can researchers resolve conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for structural validation?
- Methodology : Combine multiple techniques:
- NMR : Use ¹H/¹³C NMR and 2D experiments (COSY, HSQC) to assign substituent positions.
- X-ray Crystallography : Refine structures using SHELXL (for small molecules) to resolve ambiguities in bond angles or torsional strain. Cross-validate with DFT-optimized geometries .
Q. What purification strategies are effective for isolating this compound from polyhalogenated byproducts?
- Methodology : Employ silica gel chromatography with gradient elution (hexane:ethyl acetate). For persistent impurities, use recrystallization in non-polar solvents (e.g., heptane) to exploit solubility differences. Confirm purity via GC-MS or HPLC (>98% by area) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology :
- DFT Calculations : Model transition states for Pd-catalyzed coupling using halogen (Br/Cl) as leaving groups. Calculate activation energies to compare reactivity at different positions .
- Docking Studies : Simulate interactions with catalytic systems (e.g., Pd(PPh₃)₄) to identify steric clashes from the methoxymethoxy group. Validate predictions with experimental yields .
- Data Interpretation : Lower activation energy for bromine vs. chlorine substitution correlates with faster coupling rates. Adjust catalyst loading (1-5 mol%) based on computational results .
Q. What experimental designs are suitable for studying its potential as a kinase inhibitor?
- Methodology :
- Competitive Binding Assays : Use fluorescence polarization to measure displacement of ATP-competitive probes in kinase domains (e.g., EGFR, JAK2).
- Crystallographic Screening : Soak crystals of target kinases with the compound to resolve binding modes. Refine structures using SHELXPRO for macromolecular applications .
- Contradiction Management : If bioactivity contradicts computational predictions, evaluate off-target effects via kinome-wide profiling .
Q. How to address discrepancies in reported reaction yields for halogenated benzene derivatives across studies?
- Methodology :
- Systematic Replication : Vary reaction parameters (catalyst, solvent, temperature) while controlling moisture/oxygen levels.
- Meta-Analysis : Use PubChem and CAS data to identify trends (e.g., higher yields with Buchwald-Hartwig conditions vs. Ullmann coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
